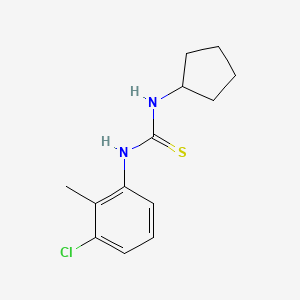
N-(3-chloro-2-methylphenyl)-N'-cyclopentylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-N'-cyclopentylthiourea (CMCPTU) is a thiourea derivative that has been widely used in scientific research due to its unique properties. It is a potent inhibitor of the transient receptor potential vanilloid 1 (TRPV1) channel, which plays a crucial role in pain perception and thermoregulation. CMCPTU has been shown to have a high affinity for TRPV1, making it an ideal tool for studying the channel's function and potential therapeutic applications.
Wirkmechanismus
N-(3-chloro-2-methylphenyl)-N'-cyclopentylthiourea works by binding to a specific site on the TRPV1 channel, inhibiting its activation by various stimuli, including heat, capsaicin, and acidic pH. This inhibition of TRPV1 activation leads to a reduction in pain perception and other physiological effects.
Biochemical and Physiological Effects:
In addition to its role as a TRPV1 inhibitor, N-(3-chloro-2-methylphenyl)-N'-cyclopentylthiourea has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of other ion channels, including the voltage-gated potassium channel Kv1.3, which plays a role in T-cell activation and proliferation. N-(3-chloro-2-methylphenyl)-N'-cyclopentylthiourea has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3-chloro-2-methylphenyl)-N'-cyclopentylthiourea in lab experiments is its high potency and specificity for TRPV1. This makes it an ideal tool for studying the function of TRPV1 channels and their potential therapeutic applications. However, one limitation of using N-(3-chloro-2-methylphenyl)-N'-cyclopentylthiourea is that it can also inhibit the activity of other ion channels and enzymes, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research involving N-(3-chloro-2-methylphenyl)-N'-cyclopentylthiourea. One area of interest is the development of more potent and specific TRPV1 inhibitors for potential therapeutic applications. Another area of interest is the investigation of the role of TRPV1 in other physiological processes, such as inflammation and immune function. Additionally, the potential use of N-(3-chloro-2-methylphenyl)-N'-cyclopentylthiourea as a tool for studying the function of other ion channels and enzymes warrants further investigation.
Synthesemethoden
The synthesis of N-(3-chloro-2-methylphenyl)-N'-cyclopentylthiourea involves the reaction of 3-chloro-2-methylphenyl isothiocyanate with cyclopentylamine. The reaction is carried out in anhydrous toluene, and the resulting product is purified by recrystallization. The yield of N-(3-chloro-2-methylphenyl)-N'-cyclopentylthiourea is typically around 70%.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-N'-cyclopentylthiourea has been widely used in scientific research to study the function of TRPV1 channels. It has been shown to be a potent inhibitor of TRPV1 activation, making it an ideal tool for investigating the role of TRPV1 in pain perception, thermoregulation, and other physiological processes. N-(3-chloro-2-methylphenyl)-N'-cyclopentylthiourea has also been used to study the potential therapeutic applications of TRPV1 inhibitors in the treatment of chronic pain, inflammation, and other conditions.
Eigenschaften
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-cyclopentylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2S/c1-9-11(14)7-4-8-12(9)16-13(17)15-10-5-2-3-6-10/h4,7-8,10H,2-3,5-6H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDKRENUYDTXIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200399 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3-Chloro-2-methylphenyl)-3-cyclopentylthiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(3-fluorophenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5708308.png)
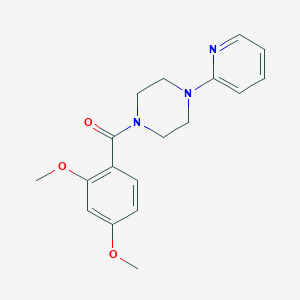
![ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5708318.png)

![N-{4-[(3,4-dimethylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B5708336.png)
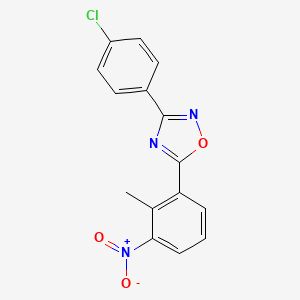
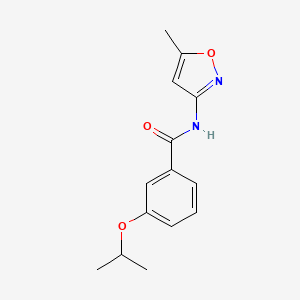
![N-benzyl-2-[3-methyl-2-(methylthio)phenoxy]acetamide](/img/structure/B5708352.png)
![4-[(1,3-benzodioxol-5-ylamino)carbonyl]phenyl propionate](/img/structure/B5708353.png)
![2-(3-bromo-4-methoxyphenyl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B5708359.png)
![2-cyclohexyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5708369.png)
![3-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-indole](/img/structure/B5708371.png)
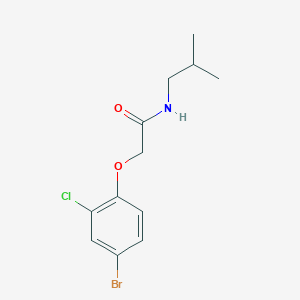
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B5708388.png)